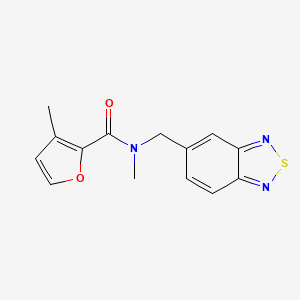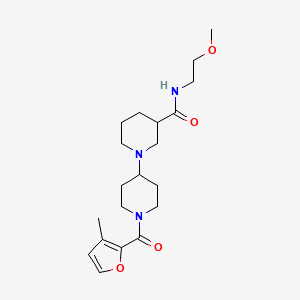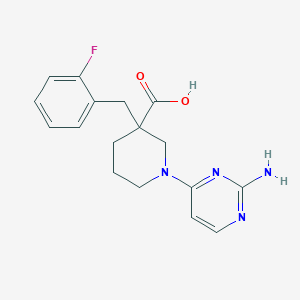![molecular formula C16H20ClN3OS B5481792 2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5481792.png)
2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical properties. This compound is a member of the morpholine family and contains a chlorophenyl group and a thiadiazolylmethyl group. The synthesis method of this compound is complex and requires skilled chemists to produce it.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine has been found to have several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and has shown promise as a potential treatment for cancer. Additionally, this compound has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. This compound has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine in lab experiments include its potential as a treatment for cancer and inflammatory diseases. This compound has been found to inhibit the growth of cancer cells and has shown promise as a potential treatment for cancer. Additionally, this compound has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. The limitations of using this compound in lab experiments include its complex synthesis method and the need for skilled chemists to produce it.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine. One direction is the further study of its potential as a treatment for cancer and inflammatory diseases. Another direction is the study of its mechanism of action and how it inhibits the growth of cancer cells and reduces inflammation. Additionally, future studies could focus on improving the synthesis method of this compound to make it more accessible for research purposes. Finally, future studies could investigate the potential of this compound as a treatment for other diseases and conditions.
Métodos De Síntesis
The synthesis method of 2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine involves several steps. The first step is the synthesis of 4-isopropyl-1,2,3-thiadiazol-5-ylmethylamine by reacting 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride and then with methylamine. The second step involves the reaction of the resulting 4-isopropyl-1,2,3-thiadiazol-5-ylmethylamine with 4-chlorobenzaldehyde to form 2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine. This synthesis method is complex and requires skilled chemists to produce the compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine has potential pharmaceutical properties and has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been found to inhibit the growth of cancer cells and has shown promise as a potential treatment for cancer. Additionally, this compound has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-[(4-propan-2-ylthiadiazol-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-11(2)16-15(22-19-18-16)10-20-7-8-21-14(9-20)12-3-5-13(17)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCEMFGYMGSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CN2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(quinolin-8-yloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5481730.png)
![3-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5481738.png)


![4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5481763.png)

![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-methylethyl}-2-methoxyaniline](/img/structure/B5481776.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5481784.png)
![2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5481789.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481795.png)
![1-{2-[(4-nitrophenyl)sulfonyl]benzoyl}pyrrolidine](/img/structure/B5481803.png)

![methyl {[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5481816.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B5481821.png)